3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE
Description
3-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is a fluorinated aromatic compound featuring a 1,3-dioxolane ring linked to a methyl-substituted benzene core. The dioxolane moiety enhances solubility in polar solvents and may stabilize the molecule against metabolic degradation, a trait observed in pharmaceuticals like doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione) .
Properties
IUPAC Name |
2-[(3-fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-9(3-2-4-10(8)12)7-11-13-5-6-14-11/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSVTRKAENTJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645884 | |
| Record name | 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-60-9 | |
| Record name | 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE typically involves the reaction of 3-fluoro-2-methylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Reaction Conditions:
Reactants: 3-fluoro-2-methylbenzyl alcohol, ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable solvent
Temperature: Reflux conditions
Duration: Several hours until the reaction reaches completion
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the dioxolane ring can influence its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues include:
Substitution Effects :
- Fluorine vs.
- Positional Isomerism : The 3-fluoro-2-methyl substitution in the target compound creates distinct electronic effects (e.g., para-directing fluorine vs. ortho-directing methyl) compared to 4-fluoro derivatives .
- Dioxolane Role : The dioxolane group in all analogues improves solubility and metabolic stability, as seen in doxofylline’s therapeutic profile .
Physicochemical Properties
- Solubility: The dioxolane group enhances polarity, increasing solubility in polar solvents (e.g., ethanol, DMSO) compared to non-halogenated aromatics.
- Boiling/Melting Points : Fluorine’s electronegativity may lower boiling points relative to chlorinated analogues due to weaker intermolecular forces .
Structural and Crystallographic Analysis
- X-ray Diffraction : Structural confirmation of analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved using SHELX software, suggesting similar methodologies apply to the target compound .
- Visualization : ORTEP-3, a graphical interface for molecular structure rendering, aids in comparing bond lengths and angles between fluorinated and chlorinated derivatives .
Biological Activity
3-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- CAS Number : 898759-60-9
- Molecular Formula : C11H13FO2
- Molecular Weight : 198.22 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study evaluating various extracts showed that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| This compound | 1.95–31.25 mg/mL | E. coli, S. aureus |
| Ethyl acetate fraction | 1.95–31.25 mg/mL | K. pneumoniae, P. aeruginosa |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies indicate that this compound has a moderate cytotoxic effect on various cancer cell lines, suggesting its potential as an anticancer agent.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25 |
| MCF7 | 30 |
| A549 | 20 |
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of dioxolane compounds showed significant antibacterial activity against multi-drug resistant strains.
- Anticancer Potential : Research published in Cancer Letters indicated that compounds similar to this compound inhibited cell proliferation in breast cancer cells through apoptosis induction.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to various targets such as DNA gyrase and topoisomerase IIa, which are critical in bacterial and cancer cell proliferation.
Table 3: Binding Affinity Data
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| DNA Gyrase | -8.5 |
| Topoisomerase IIa | -7.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
